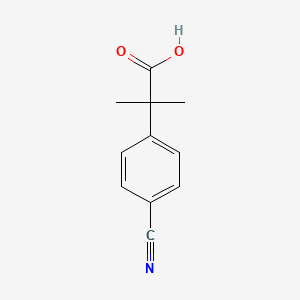
2-(4-氰基苯基)-2-甲基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyanophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H11NO2. This compound features a cyanophenyl group attached to a methylpropanoic acid moiety. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries.
科学研究应用
2-(4-Cyanophenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a precursor for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyes
作用机制
Target of Action
It’s known that this compound can be used as a nitrile precursor in organic synthesis .
Mode of Action
The mode of action of 2-(4-Cyanophenyl)-2-methylpropanoic acid involves its use as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . This suggests that the compound interacts with its targets through chemical reactions facilitated by catalysts.
Biochemical Pathways
Its role as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines suggests that it may be involved in the formation of these heterocyclic compounds .
Result of Action
Its use as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines indicates that it contributes to the formation of these compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with methyl acrylate in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature . The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(4-Cyanophenyl)-2-methylpropanoic acid typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-Cyanophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
相似化合物的比较
Similar Compounds
4-Cyanophenylacetic acid: Similar in structure but with an acetic acid moiety instead of a methylpropanoic acid group.
4-Cyanophenylhydrazinecarboxylate: Contains a hydrazinecarboxylate group instead of a methylpropanoic acid group.
Uniqueness
2-(4-Cyanophenyl)-2-methylpropanoic acid is unique due to its specific combination of a cyanophenyl group with a methylpropanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
属性
IUPAC Name |
2-(4-cyanophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGHYKAYNGJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000804-51-2 |
Source


|
| Record name | 2-(4-cyanophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
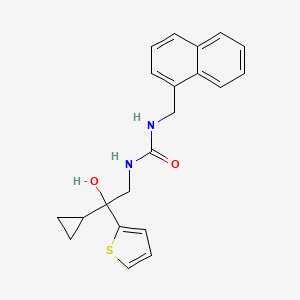
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2356393.png)
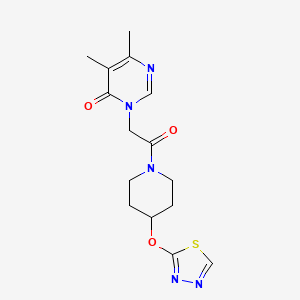
![1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2356396.png)
![2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol](/img/structure/B2356397.png)
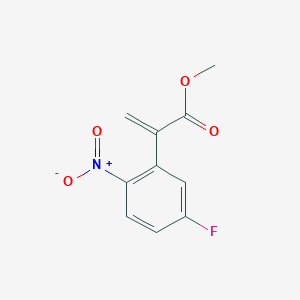
![6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2356402.png)
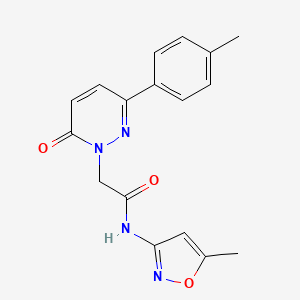
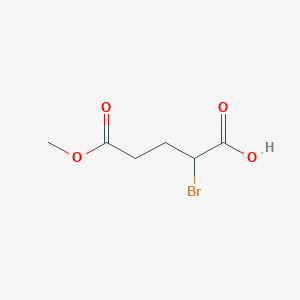
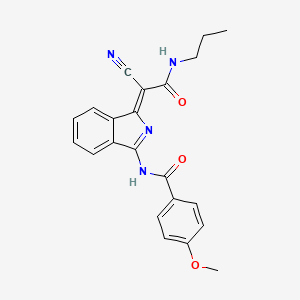
![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)
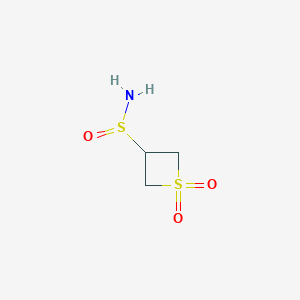
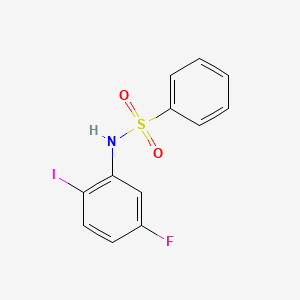
![N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2356412.png)
